Cas no 85118-02-1 (2,4-Difluorobenzamide)

2,4-Difluorobenzamide (2,4-DFBA) is a synthetic aromatic amide characterized by two fluorine atoms substituents at the ortho positions relative to the amide group. Its structure imparts specific electronic properties that are advantageous for synthetic transformations. A key advantage lies in its role as a versatile intermediate in organic synthesis. The difluoro substitution pattern allows for targeted modifications and facilitates reactions such as nucleophilic substitution or reduction at specific sites, enabling the construction of complex molecules efficiently. This compound finds utility particularly in pharmaceutical research and development due to its potential to serve as a building block for structurally diverse biologically active compounds.
2,4-Difluorobenzamide structure
2,4-Difluorobenzamide structure
Product name:2,4-Difluorobenzamide
CAS No:85118-02-1
MF:C7H5F2NO
MW:157.117508649826
MDL:MFCD00015547
CID:90907
PubChem ID:24880294

2,4-Difluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • 2,4-Difluorobenzamide
    • Benzamide, 2,4-difluoro-
    • DIFLUORO BENZAMIDE
    • KTXFXDMDYZIXSJ-UHFFFAOYSA-N
    • PubChem3458
    • 2,4-bis(fluoranyl)benzamide
    • SBB087198
    • KM2286
    • AS00796
    • VZ22580
    • SY023163
    • ST2403682
    • W8787
    • ST50824626
    • A841219
    • 2,4-Difluorobenzamide (ACI)
    • AS-18569
    • DTXSID80234240
    • AC1494
    • BP-12708
    • 85118-02-1
    • DTXCID80156731
    • SB75734
    • M4L9WR3FMB
    • Z33546764
    • NS00065571
    • 2,4-Difluorobenzamide, 97%
    • EINECS 285-654-7
    • AKOS008937705
    • CS-W017975
    • UNII-M4L9WR3FMB
    • SCHEMBL293958
    • MFCD00015547
    • DB-019927
    • MDL: MFCD00015547
    • Inchi: 1S/C7H5F2NO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)
    • InChI Key: KTXFXDMDYZIXSJ-UHFFFAOYSA-N
    • SMILES: O=C(C1C(F)=CC(F)=CC=1)N

Computed Properties

  • Exact Mass: 157.03400
  • Monoisotopic Mass: 157.03392
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Surface Charge: 0
  • Tautomer Count: 2
  • Topological Polar Surface Area: 43.1

Experimental Properties

  • Color/Form: solid
  • Density: 1.348±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 161-165 °C (lit.)
  • Boiling Point: 200.4±30.0 ºC (760 Torr),
  • Flash Point: 75.0±24.6 ºC,
  • Refractive Index: 1.515
  • Solubility: Very slightly soluble (0.75 g/l) (25 º C),
  • PSA: 43.09000
  • LogP: 1.76400
  • Solubility: Not determined

2,4-Difluorobenzamide Security Information

2,4-Difluorobenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2,4-Difluorobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015001716-500mg
2,4-Difluorobenzamide
85118-02-1 97%
500mg
$790.55 2023-08-31
Oakwood
001916-5g
2,4-Difluorobenzamide
85118-02-1 98%
5g
$12.00 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044845-100g
2,4-Difluorobenzamide
85118-02-1 98%
100g
¥702.00 2024-07-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
W137074-25g
2,4-Difluorobenzamide
85118-02-1 97%
25g
¥236.90 2023-08-31
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY023163-100g
4-Chloro-6-nitrocoumarin
85118-02-1 ≥97%
100g
¥588.0 2023-09-15
Apollo Scientific
PC2616-5g
2,4-Difluorobenzamide
85118-02-1 97%
5g
£15.00 2025-02-21
Alichem
A015001716-250mg
2,4-Difluorobenzamide
85118-02-1 97%
250mg
$475.20 2023-08-31
TRC
D451048-1g
2,4-Difluorobenzamide
85118-02-1
1g
$ 80.00 2022-06-05
abcr
AB112362-25 g
2,4-Difluorobenzamide, 97%; .
85118-02-1 97%
25g
€102.00 2022-09-01
Fluorochem
001916-10g
2,4-Difluorobenzamide
85118-02-1 99%
10g
£16.00 2022-03-01

2,4-Difluorobenzamide Production Method

Production Method 1

Reaction Conditions
1.1 rt → 34 °C
1.2 Reagents: Hydrogen peroxide Catalysts: Sodium hydroxide Solvents: Water ;  3 h, 34 °C; 1 h, 35 - 40 °C; 40 °C → 5 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, 5 °C
Reference
Process for preparation of fluorine substituted benzamides
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2,4-Difluorobenzamide Raw materials

2,4-Difluorobenzamide Preparation Products

2,4-Difluorobenzamide Related Literature

Additional information on 2,4-Difluorobenzamide

Professional Introduction to 2,4-Difluorobenzamide (CAS No. 85118-02-1)

2,4-Difluorobenzamide, a compound with the chemical formula C₇H₅F₂NO₂ and CAS number 85118-02-1, is a fluorinated benzamide derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a valuable scaffold for the development of novel therapeutic agents.

The structural features of 2,4-difluorobenzamide include two fluorine atoms substituents at the 2nd and 4th positions of the benzene ring, coupled with an amide functional group. The presence of fluorine atoms introduces unique electronic and steric properties to the molecule, which can influence its reactivity, solubility, and binding affinity to biological targets. These characteristics make it an attractive candidate for further exploration in drug discovery and medicinal chemistry.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles compared to their non-fluorinated counterparts. 2,4-Difluorobenzamide is no exception and has been investigated for its potential applications in various therapeutic areas. One of the most notable areas of research involves its use as an intermediate in the synthesis of bioactive molecules.

Recent studies have demonstrated that 2,4-difluorobenzamide can serve as a key building block in the development of small-molecule inhibitors targeting specific enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegeneration. For instance, researchers have explored its derivatives as potential inhibitors of proteases that play a crucial role in cancer progression. The fluorine atoms in the molecule enhance its binding interactions with these targets, leading to more potent and selective inhibition.

The pharmacological properties of 2,4-difluorobenzamide have also been studied in the context of anti-inflammatory therapies. By modifying its structure, scientists have synthesized analogs that exhibit significant anti-inflammatory activity without causing severe side effects. This has opened up new avenues for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its applications in drug development, 2,4-difluorobenzamide has found utility in materials science and chemical synthesis. Its unique electronic properties make it a valuable component in the design of organic electronic materials, including light-emitting diodes (LEDs) and organic photovoltaic cells. Additionally, its role as a versatile intermediate in synthetic chemistry has been leveraged to create complex molecules with tailored properties for industrial applications.

The synthesis of 2,4-difluorobenzamide typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions on halogenated benzene derivatives followed by amide bond formation. Advances in synthetic methodologies have enabled more efficient and sustainable production processes for this compound.

In conclusion, 2,4-difluorobenzamide (CAS No. 85118-02-1) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its structural features and biological activities make it a valuable tool for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound, its importance in the chemical and pharmaceutical industries is likely to grow even further.

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